2-氧代-1,3-恶嗪烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

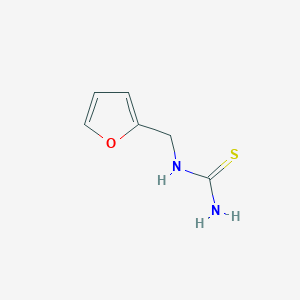

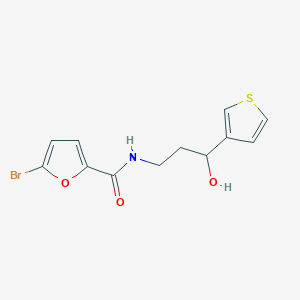

“2-Oxo-1,3-oxazinane-4-carboxylic acid” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of “2-Oxo-1,3-oxazinane-4-carboxylic acid” involves a Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent . This transformation enables the short synthesis of various 1,3-oxazinane-2,5-diones under mild reaction conditions and in good yields (up to 90%) .Molecular Structure Analysis

The molecular structure of “2-Oxo-1,3-oxazinane-4-carboxylic acid” is represented by the InChI code: 1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8) . The molecular weight of the compound is 145.11 .Physical And Chemical Properties Analysis

The compound “2-Oxo-1,3-oxazinane-4-carboxylic acid” is a powder at room temperature .科学研究应用

作为构筑块的生物技术生产

氧代和羟基羧酸,包括与“2-氧代-1,3-恶嗪烷-4-羧酸”相关的化合物,由于它们作为构筑块的作用,在有机合成中至关重要。这些酸的生物技术制备为化学合成提供了一种“绿色”替代方案,强调了利用可再生资源的工艺开发。这些微生物产生的酸充当合成各种化学化合物的原料,例如亲水的三嗪和苯并三嗪,展示了绿色化学在为药物研究生产对映纯物质方面的重要性 (Aurich 等人,2012)。

大环内酯和其他化合物的合成

源自恶唑的氧光氧化产生的活化羧酸盐(与恶嗪烷密切相关)已被用于合成大环内酯,例如 Recifeiolide 和 Curvularin。这种方法突出了恶唑化合物作为活化羧酸当量合成复杂分子结构的用途 (Wasserman 等人,1981)。

获得功能化杂环化合物

已经开发了一种涉及路易斯酸促进的区域和立体选择性亲核开环二氢-1,2-恶嗪氧化物的策略,为反式-4-羟基-5-叠氮基/氰基/氨基-1,2-恶嗪烷提供了一条直接的途径。这种方法强调了功能化 1,2-恶嗪烷在合成和药物化学中的潜力,能够获得具有多种应用的宝贵杂环化合物 (Huang 等人,2019)。

氨基糖和模拟物的合成

使用 1,2-恶嗪作为关键中间体合成氨基糖及其模拟物的研究进一步证明了这些化合物的显着性。使用烷氧基烯进行链延伸来开发二脱氧氨基碳水化合物衍生物和唾液酸类似物展示了 1,2-恶嗪衍生物在创建具有潜在抗炎特性的生物活性分子方面的用途 (Pfrengle 和 Reissig,2010)。

新颖的合成方法和应用

从均烯丙基氨基甲酸酯中新颖合成具有显着生物活性的 1,3-恶嗪烷-2-酮类似物,并将它们转化为各种生物活性化合物,举例说明了恶嗪烷衍生物在创建药理学相关分子中的广泛用途 (Borah 和 Phukan,2013)。

安全和危害

The compound “2-Oxo-1,3-oxazinane-4-carboxylic acid” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary targets of 2-Oxo-1,3-oxazinane-4-carboxylic acid are currently unknown

Mode of Action

It’s known that the compound is involved in intramolecular cyclization reactions . This process could potentially lead to changes in the target molecules, affecting their function and activity.

Biochemical Pathways

The compound’s involvement in intramolecular cyclization reactions suggests it may influence pathways related to molecular structure and function .

Result of Action

Given its involvement in intramolecular cyclization reactions , it’s plausible that the compound could induce structural changes in its target molecules, potentially altering their function.

属性

IUPAC Name |

2-oxo-1,3-oxazinane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPSPESEXGPUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)NC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2873176.png)

![6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2873179.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2873182.png)

![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2873188.png)

![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)

![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2873190.png)

![2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2873194.png)

![1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2873195.png)